Phenyl chlorodithioformate

説明

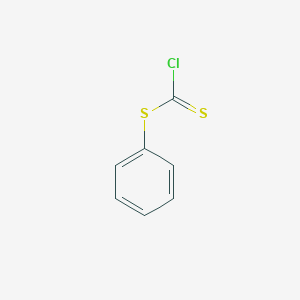

Structure

3D Structure

特性

IUPAC Name |

phenyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIHCWFFNGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343845 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16911-89-0 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Chlorodithioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Phenyl chlorodithioformate?

An In-depth Technical Guide to the Physical Properties of Phenyl Chlorodithioformate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical reagents is paramount for their effective and safe application. This guide provides a detailed overview of the known physical properties of this compound (CAS No: 16911-89-0), a sulfur-containing organic compound utilized in chemical synthesis.

Chemical Identity

-

Systematic Name: Phenyl carbonochloridodithioate

-

Synonyms: Chlorodithioformic Acid Phenyl Ester, Phenyl Dithiochloroformate, (Phenylthio)thioformyl chloride[1]

-

Molecular Formula: C₇H₅ClS₂[1]

-

Molecular Weight: 188.70 g/mol

-

Structure:

-

SMILES: ClC(=S)Sc1ccccc1

-

InChI: 1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

-

InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N

-

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Conditions | Reference(s) |

| Physical Form | Liquid | Ambient | |

| Density | 1.331 g/mL | 25 °C | [2] |

| Boiling Point | 135 °C | 15 mmHg | [2] |

| Refractive Index (n20/D) | 1.6688 | 20 °C | [2] |

| Flash Point | 113 °C (>230 °F) | Closed Cup | [1][2] |

| Vapor Pressure | 0.00964 mmHg | 25 °C | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 3.30240 | - | [2] |

| Storage Temperature | 2-8°C | - | [2] |

Experimental Protocols: Determination of Physical Properties

1. Density Measurement: The density of a liquid chemical like this compound is typically determined using a pycnometer or a digital density meter.

-

Protocol using a Pycnometer:

-

The empty pycnometer is weighed precisely.

-

It is then filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and filled with this compound at the same temperature.

-

A final weight is recorded.

-

The density is calculated by dividing the mass of the chemical by the volume of the pycnometer.

-

2. Boiling Point Determination: The boiling point at reduced pressure (e.g., 135 °C at 15 mmHg) is determined using vacuum distillation.

-

Protocol:

-

A small sample of this compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

3. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Protocol:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The instrument is calibrated, and the temperature is controlled (e.g., 20 °C).

-

Light is passed through the sample, and the boundary line between light and dark fields is observed through the eyepiece.

-

The instrument is adjusted until the boundary line is sharp and centered, and the refractive index is read from the scale.

-

4. Spectral Analysis (General Workflow): Although specific spectra for this compound were not retrieved, a general workflow for its structural elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

An In-depth Technical Guide to Phenyl Chlorodithioformate

This guide provides a comprehensive overview of the chemical structure, formula, synthesis, reactivity, and spectral properties of phenyl chlorodithioformate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is an organosulfur compound with the chemical formula C₇H₅ClS₂. Its structure features a phenyl group attached to a dithiocarbamate functional group, which includes a chlorine atom.

Molecular Structure:

The structure of this compound can be represented by the following diagram:

A diagram of the molecular structure of this compound would be presented here.

Caption: Molecular structure of this compound.Structural Details:

-

Chemical Formula: C₇H₅ClS₂

-

Molecular Weight: 188.70 g/mol

-

CAS Number: 16911-89-0

-

Linear Formula: ClCS₂C₆H₅

-

SMILES String: ClC(=S)Sc1ccccc1

-

InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N

-

Synonyms: Phenyl carbonochloridodithioate, Phenyl dithiochloroformate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 135 °C at 15 mmHg | |

| Density | 1.331 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.6688 |

Synthesis

The synthesis of this compound is analogous to the preparation of similar sulfur-containing compounds like phenyl chlorothioformate. The primary method involves the reaction of a thiophenol with a phosgene equivalent, such as thiophosgene.

General Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of related aryl chlorothionoformates and can be adapted for this compound.[1][2]

-

Materials: Thiophenol, Thiophosgene, Chloroform (or other suitable inert solvent), aqueous sodium hydroxide solution, 5% hydrochloric acid.

-

Procedure:

-

A solution of thiophenol in a water-immiscible solvent like chloroform is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

An aqueous solution of sodium hydroxide is added to the vessel.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Thiophosgene is added dropwise to the stirred mixture while maintaining the low temperature.

-

The reaction is stirred for one hour at 0-5 °C after the addition is complete.

-

The organic layer is separated, washed with 5% hydrochloric acid, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Reactivity and Chemical Behavior

This compound is a reactive compound that participates in various nucleophilic substitution reactions. Its reactivity is largely governed by the electrophilic carbon atom of the chlorodithioformate group.

4.1. Solvolysis

The solvolysis of this compound proceeds predominantly through a unimolecular (Sₙ1) ionization pathway.[1] This is in contrast to phenyl chloroformate, which reacts via an addition-elimination mechanism. The presence of two sulfur atoms stabilizes the carbocation intermediate, favoring the Sₙ1 pathway.

4.2. Reactions with Amines

This compound reacts with primary and secondary amines to form dithiocarbamates. This reaction is a versatile method for the synthesis of these sulfur-containing compounds. While a specific protocol for this compound is not detailed in the search results, a general procedure for the reaction of chloroformates with amines can be adapted.

Reaction Scheme with a Primary Amine:

Caption: Reaction with a primary amine.

Experimental Protocol: Synthesis of N-Alkyl-S-phenyl dithiocarbamate

This is a general protocol adapted from the reaction of chloroformates with amines.[3]

-

Materials: this compound, primary amine, anhydrous tetrahydrofuran (THF), triethylamine (Et₃N).

-

Procedure:

-

Dissolve the primary amine (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the cooled amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The formation of the dithiocarbamate can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water to precipitate the product, which is then collected by filtration.

-

4.3. Synthesis of Isothiocyanates

While the provided protocols detail the use of the related phenyl chlorothionoformate for the synthesis of isothiocyanates from amines,[4][5] it highlights a potential application for this compound in similar transformations, likely proceeding through a dithiocarbamate intermediate.

Spectral Data

The characterization of this compound relies on various spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| ¹H NMR | A complex multiplet in the aromatic region (approximately 7.2-7.6 ppm) corresponding to the protons of the phenyl group. |

| ¹³C NMR | Expected signals include those for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon in the related phenyl chlorothionocarbonate is a key reference point.[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=S (thiocarbonyl) stretching vibration, typically in the region of 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[7][8][9] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of Cl, CS, and the phenyl group. The fragmentation of related compounds like phenyl chloroformate can provide insights into expected pathways.[10][11][12][13][14] |

Experimental Workflows and Logical Relationships

Experimental Workflow for Synthesis and Purification:

References

- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]

- 2. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 6. Phenyl chlorothionocarbonate(1005-56-7) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Phenyl chloroformate [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Phenyl Chlorodithioformate: A Technical Guide for Researchers

Introduction

Phenyl chlorodithioformate, with the CAS number 16911-89-0 and MDL number MFCD00013429 , is a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development.[1] This guide provides an in-depth overview of its chemical properties, key applications, experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a liquid at room temperature with a range of physicochemical properties that are critical for its use in synthesis. A summary of these properties is provided in the table below.

| Property | Value |

| CAS Number | 16911-89-0[1] |

| MDL Number | MFCD00013429[1] |

| Molecular Formula | C₇H₅ClS₂[1] |

| Molecular Weight | 188.70 g/mol [1] |

| Boiling Point | 135 °C at 15 mmHg[1] |

| Density | 1.331 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.6688[1] |

| Flash Point | >230 °F (>110 °C)[1] |

| Storage Temperature | 2-8°C[1] |

Applications in Organic Synthesis

The primary application of this compound is as a reagent in the synthesis of dithiocarbamates. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as fungicides, herbicides, and intermediates in the synthesis of more complex molecules. The reaction of this compound with primary or secondary amines yields the corresponding S-phenyl dithiocarbamates.

Experimental Protocols

While specific protocols for the use of this compound are not widely published in detail, a general procedure for the synthesis of dithiocarbamates from primary amines can be adapted. The following is a representative protocol based on analogous reactions.

General Procedure for the Synthesis of S-Phenyl Dithiocarbamates:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (1.1 equivalents), such as triethylamine or diisopropylethylamine, to the stirred solution.

-

Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is classified as a combustible liquid and is harmful if swallowed, causing severe skin burns and eye damage.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, amines, and bases.[2]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][3]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an S-phenyl dithiocarbamate using this compound.

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further literature review and optimization of reaction conditions are recommended.

References

Synthesis of Phenyl Chlorodithioformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl chlorodithioformate (PhSCSCl), a key reagent in organic synthesis. This document details the primary synthetic pathway, including a thorough experimental protocol. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₅ClS₂, is a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorodithioformate group attached to a phenyl ring, allows for a variety of chemical transformations. It is particularly noted for its role in the preparation of dithiocarbamates and other sulfur-containing compounds. Understanding its synthesis is crucial for its effective application in research and development.

Primary Synthesis Pathway: Reaction of Thiophenol with Thiophosgene

The most direct and commonly cited method for the synthesis of this compound involves the reaction of thiophenol with thiophosgene. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction can be represented as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.

Materials:

-

Thiophenol (C₆H₅SH)

-

Thiophosgene (CSCl₂)

-

Pyridine (C₅H₅N)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and stirring bar

-

Cooling bath (ice-salt or cryocooler)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with a solution of thiophenol in anhydrous diethyl ether.

-

Cooling: The flask is cooled to a temperature between -5 °C and 0 °C using a suitable cooling bath.

-

Addition of Pyridine: Pyridine is added dropwise to the stirred solution of thiophenol while maintaining the temperature below 0 °C.

-

Addition of Thiophosgene: A solution of thiophosgene in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of time, ensuring the reaction temperature does not exceed 0 °C.

-

Initial Reaction: The reaction mixture is stirred at -5 to 0 °C for 5 hours.

-

Warming and Continued Reaction: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (approximately 20 °C) and stirred for an additional 3 hours.

-

Work-up:

-

The reaction mixture is filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is washed sequentially with cold dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 53% | [1] |

| Boiling Point | 135 °C at 15 mmHg | [2] |

| Density | 1.331 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.6688 | [2] |

Workflow and Logic

The synthesis and subsequent use of this compound in further reactions can be visualized as a logical workflow.

Caption: Workflow for the synthesis and application of this compound.

Safety Considerations

-

Thiophosgene is a highly toxic and corrosive liquid. It is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Thiophenol has a strong, unpleasant odor and is toxic. It should also be handled in a fume hood.

-

Pyridine is a flammable and harmful liquid.

-

Diethyl ether is extremely flammable and should be handled away from ignition sources.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions and to handle the moisture-sensitive reagents.

Conclusion

The synthesis of this compound from thiophenol and thiophosgene is a well-established method that provides a valuable intermediate for organic synthesis. This guide provides the necessary details for its successful preparation in a laboratory setting. Adherence to the experimental protocol and strict observation of safety precautions are essential for a successful and safe synthesis.

References

An In-depth Technical Guide to Phenyl Chlorodithioformate: Molecular Weight and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of phenyl chlorodithioformate, specifically its molecular weight and density. It is intended to serve as a quick reference for laboratory professionals. The guide includes a summary of its physicochemical data, general experimental protocols for the determination of these properties, and workflow diagrams to illustrate its application in synthesis and property determination.

Physicochemical Data

The essential quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Conditions |

| Molecular Weight | 188.70 g/mol | |

| Density | 1.331 g/mL | at 25 °C |

Experimental Protocols

The following sections detail generalized, standard laboratory methods for the experimental determination of the molecular weight and density of a liquid compound such as this compound.

1. Determination of Molecular Weight

For a volatile liquid like this compound, the Dumas method is a classic and effective technique for determining its molecular weight.

-

Principle: This method relies on the ideal gas law (PV = nRT) to determine the number of moles of a vaporized liquid in a known volume at a specific temperature and pressure. The molecular weight is then calculated from the mass of the vaporized sample.

-

Procedure:

-

A small sample of the liquid is placed into a flask of known volume with a sealed, narrow-mouthed opening.

-

The flask is heated in a water bath to a temperature that ensures the complete vaporization of the liquid and the expulsion of any excess vapor.

-

The flask is then cooled to condense the vapor. The mass of the condensed liquid is determined by weighing the flask and its contents and subtracting the initial mass of the empty flask.

-

The atmospheric pressure and the temperature of the water bath are recorded.

-

Using the ideal gas law, the number of moles (n) of the vaporized liquid is calculated.

-

The molecular weight is then determined by dividing the mass of the condensed liquid by the calculated number of moles.

-

2. Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an electronic balance for routine measurements.

-

Principle: Density is defined as the mass of a substance per unit volume. This method involves the precise measurement of the mass of a known volume of the liquid.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by the measured volume. To improve accuracy, this procedure should be repeated multiple times and the average value taken.

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Technical Guide: Spectroscopic and Synthetic Profile of Phenyl Chlorodithioformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and key chemical properties of Phenyl chlorodithioformate (CAS No: 16911-89-0). Given the limited availability of direct experimental spectra in public databases, this document combines reported physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups and analogous chemical structures.

Chemical and Physical Properties

This compound is a reactive chemical intermediate utilized in organic synthesis.[1] Key physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClS₂ | [2][3] |

| Molecular Weight | 188.70 g/mol | [2][3] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 135 °C at 15 mmHg | [2][3] |

| Density | 1.331 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.6688 | [2][3] |

Spectroscopic Data (Predicted)

The following tables present the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

¹³C NMR Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=S (Thiocarbonyl) |

| 125 - 135 | Aromatic Carbons (C₆H₅) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| 1200 - 1250 | Strong | C=S Stretch |

| 690 - 770 | Strong | Aromatic C-H Bend |

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 188/190 | Moderate | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 153 | High | [M - Cl]⁺ |

| 109 | High | [C₆H₅S]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from thiophenol and thiophosgene. This reaction is analogous to the formation of related chlorothioformates.

Workflow for the Synthesis of this compound

Caption: A proposed workflow for the synthesis of this compound.

Procedure:

-

In a fume hood, dissolve thiophenol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred solution of thiophenol via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Collection: Collect a background spectrum of the clean KBr/NaCl plates before running the sample spectrum. The final spectrum should be reported in terms of wavenumber (cm⁻¹) versus transmittance (%).

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and subsequent ionization.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum should be plotted as m/z versus relative intensity.

Safety Information

This compound is expected to be a hazardous substance. Based on data for similar compounds, it is likely to be corrosive and toxic.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

Solubility Profile of Phenyl Chlorodithioformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl chlorodithioformate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted qualitative solubility based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to ascertain precise measurements as required for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development settings.

Introduction

This compound (C₇H₅ClS₂) is a chemical intermediate of interest in organic synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This document serves as a practical guide to the solubility of this compound, offering both predicted solubility and robust methodologies for its experimental determination.

Predicted Solubility of this compound

Based on these principles and the known solubility of phenyl chloroformate, which is reported to be soluble in ethanol, ether, chloroform, and benzene, and insoluble in water, a similar solubility profile is anticipated for this compound.[1][2][3][4] The following table summarizes the predicted qualitative solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The phenyl and dithioformate groups can interact with the alkyl chain and hydroxyl group of ethanol. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. | |

| Water | Insoluble | The large nonpolar phenyl group and the overall nonpolar character of the molecule limit its solubility in the highly polar water.[1][4] | |

| Polar Aprotic | Acetone | Soluble | The ketone group in acetone can interact with the this compound molecule. |

| Acetonitrile | Soluble | The polarity of acetonitrile is suitable for dissolving moderately polar compounds. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. Phenyl chloroformate is miscible with DMF.[1] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, likely to dissolve this compound. | |

| Nonpolar | Hexane | Soluble to Sparingly Soluble | The nonpolar nature of hexane should allow for some degree of dissolution. |

| Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the phenyl ring of the solute. | |

| Diethyl Ether | Soluble | A common nonpolar solvent for many organic compounds. Phenyl chloroformate is soluble in ether.[1] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Phenyl chloroformate is soluble in chloroform.[2][3] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. The following protocols describe standard methods for both qualitative and quantitative assessment of the solubility of a liquid compound like this compound in organic solvents.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand for at least 1 minute and observe.

-

Observation:

-

Soluble: A clear, homogeneous solution is formed with no visible droplets of the solute.

-

Partially Soluble: The solution is cloudy, or a significant portion of the added solute has dissolved, but some undissolved droplets remain.

-

Insoluble: The this compound forms a distinct separate layer or remains as undissolved droplets.

-

-

If the compound is soluble, continue adding small increments of this compound until saturation is reached (i.e., undissolved droplets persist after thorough mixing) to get a semi-quantitative estimate.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[5]

Materials:

-

This compound

-

High-purity organic solvent

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a measured volume of the solvent to each vial.

-

Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid solute is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

-

The solubility is expressed as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound such as this compound.

Conclusion

References

- 1. Phenyl chloroformate | 1885-14-9 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Phenyl Chloroformate | 1885-14-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Fundamental Reactivity of Phenyl Chlorodithioformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl chlorodithioformate (PhSCSCl) is a reactive organosulfur compound that serves as a versatile electrophile in reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of its fundamental reactivity, focusing on the mechanistic pathways, kinetic data, and experimental protocols for its reactions with common nucleophiles, including water, alcohols (solvolysis), amines, and thiols. The solvolysis of this compound predominantly proceeds through a dissociative SN1-like mechanism, while its reactions with amines follow a stepwise pathway involving a tetrahedral intermediate. This document aims to be a valuable resource for researchers utilizing phenyl chloroditoformate in organic synthesis and drug development by providing detailed experimental procedures and collated quantitative data to facilitate experimental design and interpretation.

Introduction

This compound is a member of the thioacyl chloride family, characterized by the presence of a thiocarbonyl group attached to a chlorine atom and a phenylthio group. This arrangement of atoms confers a unique electrophilic character upon the thiocarbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Understanding the fundamental reactivity of this compound is crucial for its effective application in the synthesis of dithiocarbamates, xanthates, and other sulfur-containing compounds, many of which have applications in materials science, agriculture, and pharmacology. This guide will delve into the core reactivity of this compound with key classes of nucleophiles.

Reactivity with O-Nucleophiles (Solvolysis)

The solvolysis of this compound in hydroxylic solvents such as water, alcohols, and their aqueous mixtures has been a subject of detailed kinetic studies. These reactions provide fundamental insights into the stability of the intermediate species and the role of the solvent in the reaction mechanism.

Mechanism of Solvolysis

Kinetic studies involving the solvolysis of this compound in various binary mixtures of water with acetone, ethanol, and methanol have consistently pointed towards a predominantly SN1 (dissociative) mechanism.[1] The rate of solvolysis is significantly accelerated by solvents with higher ionizing power, which suggests substantial bond breaking in the transition state. The reaction is believed to proceed through the formation of a resonance-stabilized acylium ion intermediate, as depicted below. The rate-determining step is the ionization of the C-Cl bond to form this cation, which is then rapidly attacked by the solvent molecule.

Quantitative Data for Solvolysis

The solvolysis of this compound has been studied in a variety of aqueous solvent mixtures at 25.0 °C. The first-order rate constants (k) are summarized in the table below.

| Solvent Composition (% v/v or w/w) | Rate Constant (k) x 10-4 s-1 |

| 100% H2O | Very Fast |

| 90% Acetone-H2O | 0.0313 |

| 80% Acetone-H2O | 0.231 |

| 70% Acetone-H2O | 0.899 |

| 60% Acetone-H2O | 2.98 |

| 50% Acetone-H2O | 9.95 |

| 40% Acetone-H2O | 34.0 |

| 100% Ethanol | 0.0911 |

| 90% Ethanol-H2O | 0.583 |

| 80% Ethanol-H2O | 2.15 |

| 70% Ethanol-H2O | 6.09 |

| 60% Ethanol-H2O | 16.2 |

| 50% Ethanol-H2O | 42.1 |

| 40% Ethanol-H2O | 114 |

| 100% Methanol | 0.548 |

| 90% Methanol-H2O | 1.83 |

| 80% Methanol-H2O | 5.39 |

| 70% Methanol-H2O | 14.1 |

| 60% Methanol-H2O | 35.8 |

| 50% Methanol-H2O | 87.1 |

| 97% TFE-H2O | 24.0 |

| 90% TFE-H2O | 52.5 |

| 70% TFE-H2O | 153 |

| 50% TFE-H2O | 254 |

TFE = 2,2,2-Trifluoroethanol

Experimental Protocol for Kinetic Study of Solvolysis

The following is a general procedure for determining the rate of solvolysis of this compound using a conductometric method.[2]

Materials:

-

This compound

-

High-purity solvents (e.g., acetone, ethanol, methanol, deionized water)

-

Conductivity meter and cell

-

Thermostatted water bath

-

Micropipettes

Procedure:

-

Prepare the desired solvent mixtures by volume or weight.

-

Calibrate the conductivity meter with standard KCl solutions.

-

Place a known volume of the solvent mixture into the conductivity cell and allow it to thermally equilibrate in the water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).

-

Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the stirred solvent in the conductivity cell to achieve the desired final concentration (typically in the range of 10-4 M).

-

Record the change in conductivity of the solution over time. The solvolysis of this compound produces HCl, which increases the conductivity of the solution.

-

The first-order rate constant (k) can be determined by fitting the conductivity-time data to a first-order rate equation.

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with amines is a fundamental method for the synthesis of dithiocarbamates. Kinetic studies with pyridines and secondary alicyclic amines have elucidated the mechanism of this important transformation.

Mechanism of Aminolysis

The reaction of this compound with amines in aqueous ethanol is proposed to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[3] For most amines, the rate-determining step is the formation of this intermediate. However, for less basic amines, the breakdown of the tetrahedral intermediate can become rate-limiting.[3]

Quantitative Data for Aminolysis

The second-order rate constants (kN) for the reaction of this compound with various pyridines and secondary alicyclic amines have been determined in 44% aqueous ethanol at 25.0 °C.[3]

| Nucleophile | pKa | kN (M-1s-1) |

| Pyridines | ||

| 3-Cyanopyridine | 1.45 | 0.0135 |

| 3-Chloropyridine | 2.84 | 0.0832 |

| Pyridine | 5.23 | 2.34 |

| 3-Methylpyridine | 5.68 | 4.68 |

| 4-Methylpyridine | 6.02 | 7.76 |

| Secondary Alicyclic Amines | ||

| Morpholine | 8.65 | 1.15 x 104 |

| Piperazine | 9.73 | 4.37 x 104 |

| Piperidine | 11.12 | 2.51 x 105 |

Experimental Protocol for Synthesis of Dithiocarbamates

The following is a general procedure for the synthesis of a dithiocarbamate from this compound and a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine)

-

Aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity with S-Nucleophiles (Thiols)

Proposed Mechanism with Thiols

The reaction likely proceeds via a nucleophilic attack of the thiolate anion on the electrophilic thiocarbonyl carbon. Given the high nucleophilicity of thiolates, this reaction is expected to be rapid. The mechanism could be either a concerted SN2-type displacement or a stepwise addition-elimination pathway similar to that observed with amines.

Experimental Protocol for Synthesis of Trithiocarbonates (Adapted)

The following is an adapted general protocol for the synthesis of a trithiocarbonate from this compound and a thiol. This procedure is based on standard methods for the acylation of thiols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (e.g., sodium hydride, triethylamine)

-

Anhydrous aprotic solvent (e.g., THF, dichloromethane)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C.

-

If using a non-amine base like sodium hydride, add it portion-wise to the thiol solution and stir until gas evolution ceases. If using a tertiary amine base, add it to the thiol solution.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or other suitable methods.

Conclusion

This compound exhibits distinct reactivity patterns with different classes of nucleophiles. Its solvolysis is characterized by an SN1-like mechanism, driven by the formation of a stabilized acylium ion intermediate. In contrast, reactions with stronger amine nucleophiles proceed through a stepwise addition-elimination mechanism, with the formation of a tetrahedral intermediate being the rate-determining step. While detailed kinetic data for the reaction with thiols is not widely available, the high nucleophilicity of thiolates suggests a rapid reaction to form trithiocarbonates. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors. Further investigation into the kinetics and scope of the reaction with a broader range of thiol nucleophiles would be a valuable addition to the understanding of this versatile reagent.

References

An In-Depth Technical Guide to Phenyl Chlorodithioformate for Researchers and Drug Development Professionals

Introduction

Phenyl chlorodithioformate (PhSCSCl) is a reactive organosulfur compound that has garnered interest in synthetic organic chemistry. Its unique reactivity, differing significantly from its oxygen-containing analog phenyl chloroformate, makes it a valuable reagent for the introduction of the phenyldithiocarbonyl group. This technical guide provides a comprehensive overview of the key literature, synthetic methods, spectroscopic data, and reaction kinetics of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis and Physical Properties

The primary synthetic route to this compound involves the reaction of thiophenol with thiophosgene. While specific, detailed experimental protocols are not abundant in readily available literature, the general procedure involves the careful addition of thiophenol to a solution of thiophosgene, often in an inert solvent and potentially in the presence of a mild base to scavenge the HCl byproduct.

General Experimental Protocol for the Synthesis of this compound:

A solution of thiophenol in an appropriate inert solvent (e.g., dichloromethane or carbon disulfide) is added dropwise to a stirred solution of a slight molar excess of thiophosgene in the same solvent, maintained at a low temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent and any excess thiophosgene are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClS₂ | [1][2] |

| Molecular Weight | 188.70 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 135 °C at 15 mmHg | [1][2] |

| Density | 1.331 g/mL at 25 °C | [1][2] |

| Refractive Index | n²⁰/D 1.6688 | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the aromatic protons of the phenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 5H | Aromatic Protons (C₆H₅) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=S and C-S stretching vibrations, as well as bands associated with the phenyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1585 | Medium | Aromatic C=C stretch |

| ~1500-1400 | Medium | Aromatic C=C stretch |

| ~1200-1100 | Strong | C=S stretch |

| ~800-700 | Strong | C-S stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: These are predicted vibrational modes based on typical ranges for the functional groups present.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188, with an isotopic peak at m/z 190 due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 188/190 | [C₆H₅SCSCl]⁺ (Molecular Ion) |

| 153 | [C₆H₅SCS]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Reactivity and Mechanistic Studies

Solvolysis Reactions

The solvolysis of this compound has been a subject of detailed kinetic studies, revealing a mechanistic pathway that contrasts sharply with its oxygen analog, phenyl chloroformate. While phenyl chloroformate predominantly undergoes solvolysis via an addition-elimination mechanism, this compound reacts primarily through an ionization (Sₙ1-like) mechanism across a wide range of solvents.[4] This mechanistic shift is attributed to the ability of the sulfur atoms to stabilize the resulting carbocation.

The kinetics of solvolysis are often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/water), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent nucleophilicity (N) and ionizing power (Y), respectively.

Workflow for Solvolysis Kinetic Studies:

Solvolysis Rate Constants of this compound at 25 °C: [5][6]

| Solvent (% v/v) | k x 10⁵ (s⁻¹) |

| 100% EtOH | 0.0833 |

| 90% EtOH | 0.583 |

| 80% EtOH | 2.17 |

| 70% EtOH | 6.50 |

| 60% EtOH | 18.3 |

| 50% EtOH | 50.0 |

| 100% MeOH | 0.650 |

| 90% MeOH | 2.50 |

| 80% MeOH | 8.33 |

| 90% Acetone | 0.0833 |

| 80% Acetone | 0.583 |

| 70% Acetone | 2.17 |

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines. Kinetic studies of the reactions with pyridines and secondary alicyclic amines have shown that these reactions proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[7] The rate-determining step can vary depending on the basicity of the amine.

Reaction of this compound with Amines:

Second-Order Rate Constants (kₙ) for the Reaction of this compound with Amines in 44 wt% Ethanol-Water at 25.0 °C: [7]

| Amine | pKa | kₙ (M⁻¹s⁻¹) |

| Piperidine | 11.22 | 1.86 x 10⁴ |

| Pyrrolidine | 11.29 | 1.29 x 10⁴ |

| Morpholine | 8.70 | 1.55 x 10² |

| Pyridine | 5.21 | 3.02 x 10⁻¹ |

Applications in Organic Synthesis

This compound serves as a useful reagent for the synthesis of various sulfur-containing compounds. Its primary application is as a precursor for the formation of dithiocarbamates and related derivatives. These compounds, in turn, have applications in areas such as materials science and as intermediates in the synthesis of biologically active molecules.

Conclusion

This compound is a versatile reagent with a rich and distinct chemical reactivity profile. Its propensity to undergo solvolysis via an ionization mechanism and its controlled reactions with nucleophiles make it a valuable tool in synthetic organic chemistry. This guide has summarized the key literature, synthetic approaches, spectroscopic data, and mechanistic insights to aid researchers in leveraging the full potential of this compound in their scientific endeavors. Further exploration of its reactivity is likely to uncover new and valuable transformations for the synthesis of complex molecules.

References

- 1. 氯代二硫代甲酸苯基酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. フェニルクロロジチオホルメート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 5. bkcs.kchem.org [bkcs.kchem.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

Phenyl Chlorodithioformate: A Technical Guide on its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chlorodithioformate, a seemingly niche molecule, holds a significant place in the historical development of organosulfur chemistry. This technical guide provides an in-depth exploration of its discovery, the scientific context of the era, and the experimental protocols that marked its entry into the chemical lexicon. For decades, this compound and its derivatives have served as valuable intermediates in organic synthesis, contributing to the development of novel compounds with applications ranging from materials science to pharmaceuticals.

This document will delve into the pioneering work that led to the first synthesis of this compound, offering a detailed look at the experimental methods of the time. Furthermore, it will place this discovery within the broader landscape of early 20th-century chemistry, a period of rapid advancement in the understanding of chemical structures and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 16911-89-0 |

| Molecular Formula | C₇H₅ClS₂ |

| Molecular Weight | 188.70 g/mol |

| Appearance | Liquid |

| Boiling Point | 135 °C at 15 mmHg |

| Density | 1.331 g/mL at 25 °C |

| Refractive Index | n20/D 1.6688 |

Discovery and Historical Context

The discovery of this compound is credited to H. P. Kaufmann and his colleagues in the mid-1920s. Their work was a part of a broader investigation into the reactions of thiophosgene (CSCl₂), a highly reactive compound that was gaining attention for its ability to introduce the thiocarbonyl group into organic molecules.

The early 20th century was a transformative period for organic chemistry. The foundational principles of molecular structure, bonding, and reactivity were being established, allowing chemists to move beyond the study of naturally occurring compounds and into the realm of targeted synthesis. Organosulfur chemistry, in particular, was a burgeoning field. While simple thiols and sulfides had been known for some time, the systematic study of more complex sulfur-containing functional groups was still in its infancy.

The work of Kaufmann and others in this era was characterized by meticulous experimental observation and a drive to understand the fundamental reactivity of novel reagents. The synthesis of this compound from thiophenol and thiophosgene represented a logical and elegant extension of the known chemistry of phosgene (COCl₂), its oxygen analog. This discovery provided chemists with a new and versatile building block, opening up avenues for the synthesis of a wide range of dithiocarbonates and related compounds.

The scientific landscape of the 1920s was one of intense exploration and discovery in the field of organic synthesis. The development of new reagents and methodologies, such as the one that led to this compound, was crucial for the advancement of the discipline and laid the groundwork for the complex synthetic challenges that would be tackled in the decades to follow.

Experimental Protocols

The seminal work of H. P. Kaufmann provides the first detailed experimental protocol for the synthesis of this compound. The procedure, representative of the laboratory techniques of the time, is outlined below.

Synthesis of this compound from Thiophenol and Thiophosgene

This protocol is based on the original method described by H. P. Kaufmann.

Materials:

-

Thiophenol (C₆H₅SH)

-

Thiophosgene (CSCl₂)

-

Anhydrous diethyl ether

-

Pyridine

Procedure:

-

A solution of thiophenol in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirring mechanism and a dropping funnel.

-

The reaction vessel is cooled in an ice-salt bath to maintain a low temperature.

-

A solution of thiophosgene in anhydrous diethyl ether is added dropwise to the stirred thiophenol solution.

-

After the addition of thiophosgene is complete, a solution of pyridine in anhydrous diethyl ether is added dropwise to the reaction mixture to act as a hydrogen chloride scavenger.

-

The reaction mixture is stirred for several hours at a low temperature and then allowed to warm to room temperature.

-

The precipitated pyridine hydrochloride is removed by filtration.

-

The ethereal solution is washed with dilute hydrochloric acid and then with water to remove any remaining pyridine and salts.

-

The ether layer is dried over anhydrous calcium chloride.

-

The diethyl ether is removed by distillation.

-

The resulting crude this compound is purified by vacuum distillation.

Quantitative Data from Original Synthesis:

| Reactant | Molar Ratio | Yield | Boiling Point (observed) |

| Thiophenol | 1 | 53% | 135 °C at 15 mmHg |

| Thiophosgene | 1 |

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step process. The initial reaction involves the addition of thiophenol to thiophosgene, followed by the in-situ neutralization of the hydrogen chloride byproduct by a base.

Caption: Synthesis of this compound.

Conclusion

The discovery of this compound by H. P. Kaufmann stands as a notable achievement in the annals of organosulfur chemistry. It was a product of its time, born from the systematic exploration of the reactivity of novel reagents and contributing to the expanding toolkit of synthetic organic chemists. The experimental protocols, though rudimentary by modern standards, were effective and laid the foundation for the subsequent utilization of this versatile compound. For contemporary researchers, understanding the historical context and the original experimental work provides a richer appreciation for the evolution of their field and the enduring utility of fundamental chemical discoveries.

Methodological & Application

The Versatile Role of Phenyl Chlorodithioformate in Modern Organic Synthesis

For Immediate Release

Phenyl chlorodithioformate (PhSCSCl) is emerging as a powerful and versatile reagent in organic synthesis, offering efficient pathways for the formation of dithiocarbonates and dithiocarbamates. These sulfur-containing intermediates are pivotal in a range of synthetic transformations, most notably in radical-mediated deoxygenation reactions and as precursors to other functional groups. This application note provides a detailed overview of the primary uses of this compound, complete with experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Key Applications

This compound serves as a robust electrophile for the introduction of the phenyldithiocarbonyl group onto various nucleophiles. Its primary applications include:

-

Synthesis of O-Alkyl S-Phenyl Dithiocarbonates: Alcohols can be readily converted to their corresponding dithiocarbonates by reaction with this compound in the presence of a base. These dithiocarbonate derivatives are key intermediates in the Barton-McCombie deoxygenation reaction.

-

Synthesis of S-Phenyl Dithiocarbamates: Primary and secondary amines react smoothly with this compound to yield dithiocarbamates. These compounds are stable and have applications in coordination chemistry and as synthetic intermediates.

-

Barton-McCombie Deoxygenation: O-Alkyl S-phenyl dithiocarbonates are excellent precursors for the Barton-McCombie deoxygenation, a radical-mediated reaction that efficiently removes a hydroxyl group from an organic molecule, replacing it with a hydrogen atom. This reaction is particularly valuable in natural product synthesis and for the deoxygenation of sensitive substrates.[1][2][3]

-

Precursors to Thiols: Dithiocarbonates can be reductively cleaved to afford the corresponding thiols, providing a two-step method for the conversion of alcohols to thiols.

Data Summary

The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of Dithiocarbonates and Dithiocarbamates

| Entry | Nucleophile | Product | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cyclododecanol | O-Cyclododecyl S-phenyl dithiocarbonate | Pyridine | Dichloromethane | 2 | >90 (Estimated) |

| 2 | Diethylamine | S-Phenyl N,N-diethyl dithiocarbamate | Triethylamine | Tetrahydrofuran | 1 | High (Estimated) |

Yields are estimated based on typical acylation reactions and may vary depending on the specific substrate and reaction conditions.

Table 2: Barton-McCombie Deoxygenation of a Dithiocarbonate Derivative

| Substrate | Radical Initiator | H-Donor | Solvent | Time (h) | Yield (%) | Reference |

| O-Cyclododecyl S-methyl dithiocarbonate | AIBN | di-n-butylphosphine oxide | Dioxane | 4 | 94 | [1] |

Note: This table shows data for a closely related S-methyl dithiocarbonate, demonstrating the viability of the dithiocarbonate group in this reaction.

Reaction Mechanisms and Workflows

The utility of this compound is rooted in its reactivity as an electrophile and the subsequent radical chemistry of its derivatives.

The experimental workflow for these transformations typically involves the initial formation of the dithiocarbonate or dithiocarbamate, followed by purification and subsequent reaction, such as deoxygenation.

Experimental Protocols

Protocol 1: Synthesis of O-Alkyl S-Phenyl Dithiocarbonates

This protocol describes the general procedure for the conversion of an alcohol to its corresponding O-alkyl S-phenyl dithiocarbonate.

-

Materials:

-

Alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (1.2 eq)

-

This compound (1.1 eq)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (pyridine or triethylamine) dropwise to the stirred solution.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of S-Phenyl N,N-Dialkyl Dithiocarbamates

This protocol outlines the synthesis of a dithiocarbamate from a secondary amine.

-

Materials:

-

Secondary amine (e.g., diethylamine) (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (1.1 eq)

-

This compound (1.05 eq)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve the secondary amine and triethylamine in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add this compound dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Once the starting amine is consumed, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure. The resulting crude dithiocarbamate can often be used without further purification or can be purified by column chromatography if necessary.

-

Protocol 3: Barton-McCombie Deoxygenation of an O-Alkyl S-Phenyl Dithiocarbonate

This protocol is adapted for the deoxygenation of the dithiocarbonate intermediate prepared in Protocol 1.

-

Materials:

-

O-Alkyl S-phenyl dithiocarbonate (1.0 eq)

-

Tributyltin hydride (Bu₃SnH) (1.5 eq) or a tin-free hydrogen donor like di-n-butylphosphine oxide (1.5 eq)[1]

-

Azobisisobutyronitrile (AIBN) (0.2 eq)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the dithiocarbonate in anhydrous toluene or dioxane in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add the radical initiator (AIBN) and the hydrogen donor (e.g., Bu₃SnH).

-

Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the deoxygenated alkane. If tributyltin hydride was used, workup procedures to remove tin byproducts are necessary.

-

Protocol 4: Reductive Cleavage of Dithiocarbonates to Thiols

This general protocol describes the conversion of a dithiocarbonate to a thiol using a strong reducing agent.

-

Materials:

-

O-Alkyl S-phenyl dithiocarbonate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous diethyl ether or THF

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Dissolve the dithiocarbonate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting thiol by distillation or column chromatography.

-

Conclusion

This compound is a valuable reagent for the synthesis of dithiocarbonates and dithiocarbamates, which are important intermediates in organic synthesis. Its application in the Barton-McCombie deoxygenation provides a reliable method for the removal of hydroxyl groups. The protocols provided herein offer a guide for the practical application of this versatile reagent in a laboratory setting.

References

Protocol for the synthesis of dithiocarbamates using Phenyl chlorodithioformate

Application Note

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of applications, serving as fungicides, pesticides, vulcanization accelerators, and as ligands in coordination chemistry. Their synthesis is a fundamental reaction in many research and industrial settings, including materials science and drug development. This document provides a detailed protocol for the synthesis of dithiocarbamates.

It is important to note that the commonly employed and well-documented method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. While the reagent phenyl chlorodithioformate is used in the synthesis of other sulfur-containing compounds, it is not the standard precursor for the direct synthesis of dithiocarbamates from amines. This protocol will therefore focus on the established and widely accepted synthesis route using carbon disulfide.

Principle of the Reaction

The synthesis of dithiocarbamates proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base to form the stable dithiocarbamate salt.

Experimental Protocol: Synthesis of Sodium Dithiocarbamates

This protocol outlines the general procedure for the synthesis of sodium dithiocarbamates from a primary or secondary amine and carbon disulfide.

Materials and Reagents:

-

Primary or secondary amine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1 equivalent) in ethanol or methanol. Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Base: Prepare a solution of sodium hydroxide (1 equivalent) in a minimal amount of cold water and add it dropwise to the cooled amine solution.

-

Addition of Carbon Disulfide: Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The dithiocarbamate salt will often precipitate out of the solution as a solid.

-

Isolation of Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified dithiocarbamate salt under vacuum or in a desiccator.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of various dithiocarbamates based on literature data.